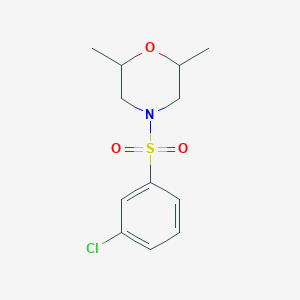
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine is a chemical compound with the molecular formula C12H16ClNO3S. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a morpholine ring.
Méthodes De Préparation
The synthesis of 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine can be compared with similar compounds such as:
4-(3-Bromophenyl)sulfonyl-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-(3-Methylphenyl)sulfonyl-2,6-dimethylmorpholine: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.
4-(3-Nitrophenyl)sulfonyl-2,6-dimethylmorpholine:
Propriétés
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-4-11(13)6-12/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPFPFPPAYOHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492491.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxypropanamide](/img/structure/B492492.png)
![N-(4-methoxyphenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492498.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492499.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea](/img/structure/B492500.png)
![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)
![N-(3-chlorophenyl)-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492504.png)
![N-phenyl-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492505.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)
![N-phenyl-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492507.png)
![N-(3-chlorophenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492509.png)
![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)
![N-phenyl-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492512.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)
